molecular formula C18H16N2O4 B2587491 4-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid CAS No. 1239771-22-2

4-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid

Cat. No.: B2587491
CAS No.: 1239771-22-2
M. Wt: 324.336
InChI Key: LKYVDEVHSWVJOR-UHFFFAOYSA-N
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Description

4-(2-Methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is a synthetic compound known for its unique structure that combines elements of benzoic acid and benzoxadiazocin. Its distinctive chemical configuration grants it a variety of applications, making it an intriguing subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid often involves multistep processes. Key steps typically include cyclization reactions to form the benzoxadiazocin core and subsequent functional group manipulations to attach the benzoic acid moiety. Precise control of reaction conditions, such as temperature, pH, and solvent choice, is critical for achieving high yields and purity.

Industrial Production Methods

Industrial production scales up these synthetic routes, utilizing optimized conditions and continuous flow methods to enhance efficiency and minimize costs. Advanced purification techniques like recrystallization and chromatography ensure the final product's consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation or use of reducing agents such as lithium aluminium hydride.

  • Substitution: : Electrophilic or nucleophilic substitutions facilitated by halogens or other reactive groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reducing Agents: : Lithium aluminium hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas

  • Substitution Conditions: : Acidic or basic conditions, often in solvents like dichloromethane or ethanol

Major Products

The primary products from these reactions vary depending on the reagent and conditions, but generally include:

  • Oxidation: : Carboxylic acids or ketones

  • Reduction: : Alcohols or alkanes

  • Substitution: : Halogenated compounds or other substituted derivatives

Scientific Research Applications

4-(2-Methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is pivotal in various research domains:

  • Chemistry: : Studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : Investigating its potential as a bioactive molecule, possibly affecting enzymatic pathways or cellular processes.

  • Medicine: : Exploring its use as a pharmaceutical intermediate or therapeutic agent, potentially in drug design or delivery systems.

  • Industry: : Incorporating it into materials science for the development of polymers or advanced composites.

Mechanism of Action

The mechanism by which 4-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid exerts its effects is complex and multifaceted:

  • Molecular Targets: : It may interact with specific enzymes or receptors, modifying their activity.

  • Pathways Involved: : Could influence signaling cascades or metabolic pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Unique Features

Compared to other similar benzoxadiazocin derivatives or benzoic acid analogues, 4-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid stands out due to its distinctive molecular scaffold, which imparts unique reactivity and biological properties.

Similar Compounds

  • Benzoxadiazocins: : Compounds sharing the core benzoxadiazocin structure.

  • Benzoic Acid Derivatives: : Molecules with functional groups attached to the benzoic acid backbone, like 4-aminobenzoic acid.

There you have it—an in-depth look at this fascinating compound from all angles. Any more science-y topics you're curious about?

Properties

IUPAC Name

4-(9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-18-10-14(13-4-2-3-5-15(13)24-18)19-17(23)20(18)12-8-6-11(7-9-12)16(21)22/h2-9,14H,10H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYVDEVHSWVJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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